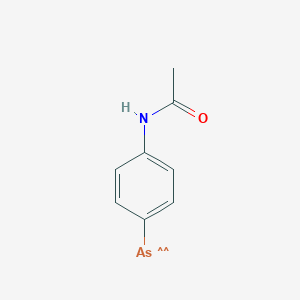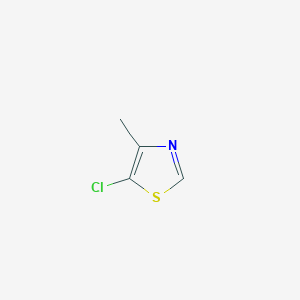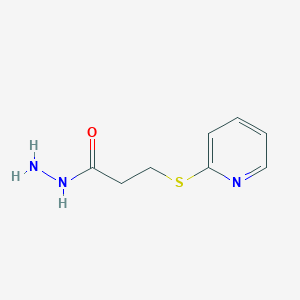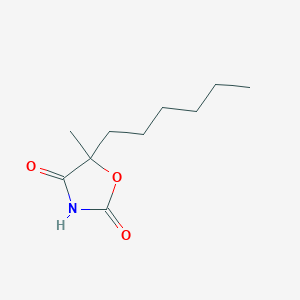
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione (HMD) is a cyclic amino acid derivative that has been extensively researched for its potential use in various scientific applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 185.23 g/mol. HMD has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for use in research.
Mecanismo De Acción
The mechanism of action of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biochemical pathways. It has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has also been found to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which is important for maintaining healthy cholesterol levels.
Efectos Bioquímicos Y Fisiológicos
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which may help to protect cells from oxidative damage. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has also been found to have anti-inflammatory properties, which may help to reduce inflammation in the body. In addition, 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has been found to have neuroprotective properties, which may help to protect the brain from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has a number of advantages for use in lab experiments. It is a stable compound that is easy to synthesize, making it readily available for research. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione is also soluble in water, which makes it easy to work with in aqueous solutions. However, 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has not been extensively studied in vivo, so its potential side effects and toxicity are not well known.
Direcciones Futuras
There are many potential future directions for research on 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione. One area of interest is the development of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione-based drugs for the treatment of bacterial, fungal, and viral infections. Another area of interest is the development of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione-based drugs for the treatment of cancer. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione and its potential side effects and toxicity.
Métodos De Síntesis
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione can be synthesized using a variety of methods, including the reaction of hexylmagnesium bromide with methyl N-carbethoxy glycinate, followed by cyclization with phosgene. Another method involves the reaction of hexylamine with methyl chloroformate, followed by cyclization with sodium hydroxide. Both methods result in the formation of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione as the final product.
Aplicaciones Científicas De Investigación
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has been extensively studied for its potential use in various scientific applications. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
130689-75-7 |
|---|---|
Nombre del producto |
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione |
Fórmula molecular |
C10H17NO3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
5-hexyl-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C10H17NO3/c1-3-4-5-6-7-10(2)8(12)11-9(13)14-10/h3-7H2,1-2H3,(H,11,12,13) |
Clave InChI |
ZFPGSIQEMLXXAA-UHFFFAOYSA-N |
SMILES |
CCCCCCC1(C(=O)NC(=O)O1)C |
SMILES canónico |
CCCCCCC1(C(=O)NC(=O)O1)C |
Sinónimos |
2,4-Oxazolidinedione,5-hexyl-5-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



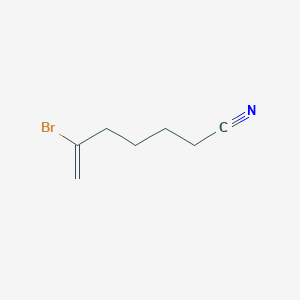
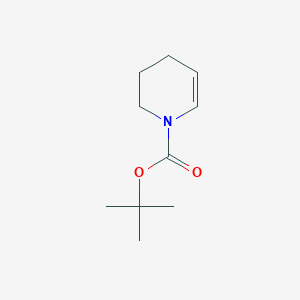
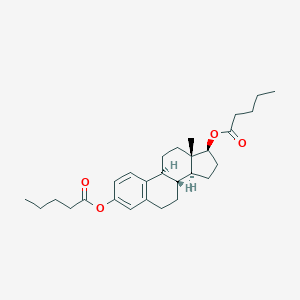
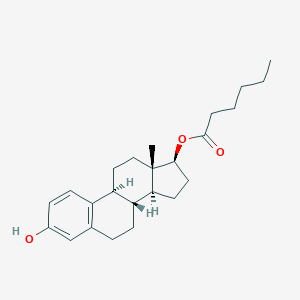
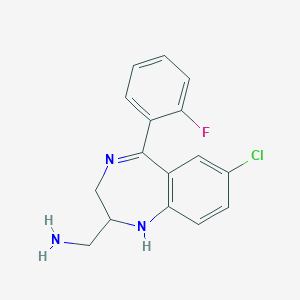
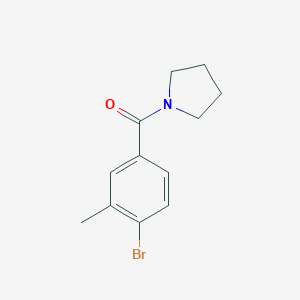
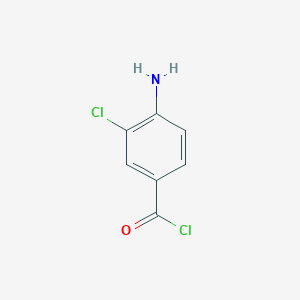
![9-(3,4-Dimethoxyphenyl)-6-(3-phenoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B137819.png)
![1a,7b-Dihydrooxireno[2,3-f]quinoline](/img/structure/B137820.png)
![N6-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine](/img/structure/B137824.png)
